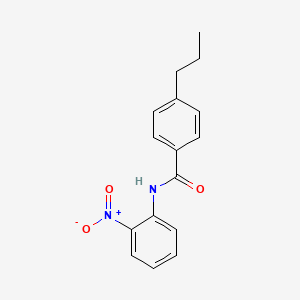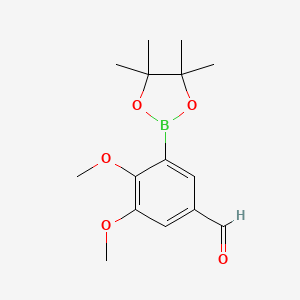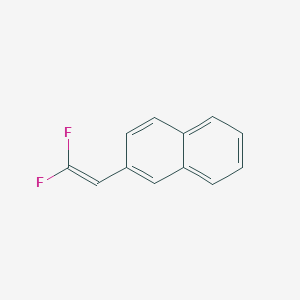
2-(2,2-Difluorovinyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Difluorovinyl)naphthalene is an organic compound with the molecular formula C12H8F2. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a 2,2-difluorovinyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluorovinyl)naphthalene typically involves the fluorination of naphthalene derivatives. One common method is the AgF-mediated fluorination with a concomitant cross-coupling between a gem-difluoroolefin and a non-fluorinated olefin. This method provides a highly efficient route to the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar methods as in laboratory synthesis but optimized for higher yields and cost-effectiveness. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,2-Difluorovinyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the difluorovinyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the difluorovinyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with different alkyl groups .
Wissenschaftliche Forschungsanwendungen
2-(2,2-Difluorovinyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in pharmaceuticals, especially in designing drugs with improved metabolic stability.
Industry: It is used in the development of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism by which 2-(2,2-Difluorovinyl)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluorovinyl group can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Vergleich Mit ähnlichen Verbindungen
- 2-(2,2-Difluoroethenyl)benzene
- 2-(2,2-Difluorovinyl)phenol
- 2-(2,2-Difluorovinyl)aniline
Comparison: Compared to these similar compounds, 2-(2,2-Difluorovinyl)naphthalene is unique due to its naphthalene backbone, which imparts distinct chemical properties and reactivity. The presence of the difluorovinyl group enhances its stability and potential for various applications .
Eigenschaften
Molekularformel |
C12H8F2 |
|---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
2-(2,2-difluoroethenyl)naphthalene |
InChI |
InChI=1S/C12H8F2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H |
InChI-Schlüssel |
QGEKVFLRRCORAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


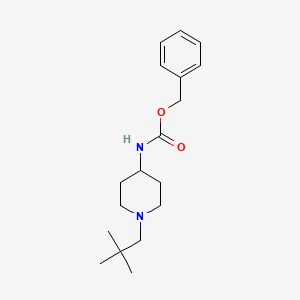
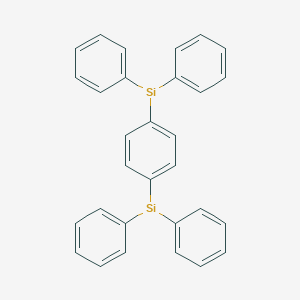
![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)
![[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B14131684.png)
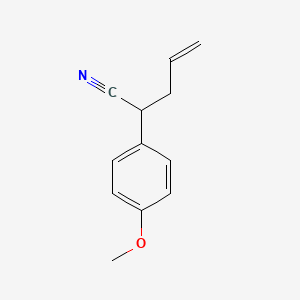

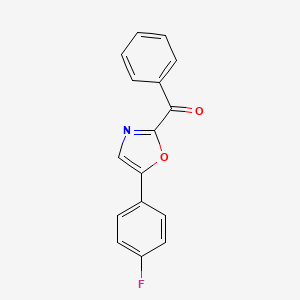


![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14131720.png)
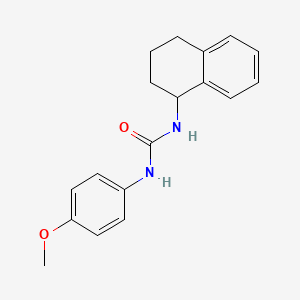
![N-[3-(Trimethoxysilyl)propyl]octanamide](/img/structure/B14131725.png)
